2,4,5-Trifluoroaniline
Overview
Description
2,4,5-Trifluoroaniline is a chemical compound with the formula C6H4F3N . It is a derivative of aniline, where three hydrogen atoms are replaced by fluorine atoms .
Synthesis Analysis
2,4,5-Trifluoroaniline can be synthesized from pentafluoroacetanilide via catalytic hydrodefluorination . It has also been used in the synthesis of 1,2,4-trifluoro-5-nitrobenzene by reacting with acetonitrile and aqueous acetonitrile .Molecular Structure Analysis
The molecular structure of 2,4,5-Trifluoroaniline consists of a benzene ring with three fluorine atoms and one amine group attached. The molecular weight is 147.0979 .Physical And Chemical Properties Analysis
2,4,5-Trifluoroaniline is a solid at room temperature with a melting point of 59-63°C . Its density is approximately 1.4 g/cm3 .Scientific Research Applications
2,4,5-Trifluoroaniline: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Nitrobenzene Derivatives: 2,4,5-Trifluoroaniline is utilized in the synthesis of various nitrobenzene derivatives. For instance, it is used in the production of 1,2,4-trifluoro-5-nitrobenzene through a reaction with acetonitrile and aqueous acetonitrile .
Safety and Hazards
Mechanism of Action
Target of Action
2,4,5-Trifluoroaniline is a chemical compound with the formula C6H4F3N It’s known that aniline derivatives can interact with various biological targets depending on their specific structures and functional groups .
Mode of Action
It has been used in the synthesis of 1,2,4-trifluoro-5-nitrobenzene by reacting with acetonitrile and aqueous acetonitrile . This suggests that it may act as a precursor in the synthesis of other compounds.
Biochemical Pathways
As a fluorinated aniline derivative, it could potentially be involved in various biochemical reactions, particularly those involving aromatic amines .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (14710 g/mol) and structure , could influence its pharmacokinetic behavior.
Result of Action
It’s known that the compound can be used in the synthesis of other compounds , suggesting that its primary action may be as a chemical precursor.
Action Environment
The action, efficacy, and stability of 2,4,5-Trifluoroaniline can be influenced by various environmental factors. For instance, the compound is a combustible material and containers may explode when heated . Therefore, the storage and handling conditions can significantly impact the stability and reactivity of the compound.
properties
IUPAC Name |
2,4,5-trifluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYVWJVVVMIBMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190147 | |
Record name | 2,4,5-Trifluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluoroaniline | |
CAS RN |
367-34-0 | |
Record name | 2,4,5-Trifluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trifluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 367-34-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,5-Trifluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-trifluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4,5-Trifluoroaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84X2Y688WR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4,5-trifluoroaniline in organic synthesis?
A1: 2,4,5-Trifluoroaniline serves as a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds. For instance, it is a key precursor in the synthesis of fluorinated quinolines, which are important scaffolds in medicinal chemistry and materials science. [, ]
Q2: How can 2,4,5-trifluoroaniline be used to synthesize more complex molecules?
A2: 2,4,5-Trifluoroaniline can be subjected to various chemical transformations to generate diverse derivatives. It can undergo reactions like Skraup reactions with glycerol, crotonaldehyde, or methyl vinyl ketone to yield 5,6,7,8-tetrafluoroquinoline and its methylated counterparts. [] Additionally, it can be converted to 2,4,5-trifluorobenzonitrile through a two-step process involving diazotization followed by reaction with an alkali metal cyanide. [] These examples highlight its versatility as a starting material for synthesizing valuable fluorinated compounds.
Q3: Has 2,4,5-trifluoroaniline been investigated in any biological context?
A3: Interestingly, a recent study explored the use of 2,4,5-trifluoroaniline as an inhibitor of Specificity protein 1 (Sp1). [] The research investigated the role of the MicroRNA-22 (miR-22)/Sp1/Cystathionine β-synthase (CBS) axis in regulating trophoblast invasion. While not its primary application, this study demonstrates the potential of 2,4,5-trifluoroaniline as a tool in biological research.
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